molecular formula C10H13F3O2 B15166368 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)-

5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)-

Cat. No.: B15166368
M. Wt: 222.20 g/mol
InChI Key: SDDFPBYNXMVYGH-RDOCRHDPSA-N
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Description

5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- is a chemical compound with the molecular formula C10H13F3O2 It is characterized by the presence of a hydroxy group and a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis in a controlled environment. This includes the use of high-purity reagents and advanced techniques to ensure consistent quality and yield. The production process is designed to meet stringent quality standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol .

Scientific Research Applications

5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- include:

  • 5,8-Nonadien-2-one, 3-hydroxy-6-(methyl)-, (3S,5E)-
  • 5,8-Nonadien-2-one, 3-hydroxy-6-(ethyl)-, (3S,5E)-
  • 5,8-Nonadien-2-one, 3-hydroxy-6-(fluoromethyl)-, (3S,5E)-

Uniqueness

The presence of the trifluoromethyl group in 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C10H13F3O2

Molecular Weight

222.20 g/mol

IUPAC Name

(3S,5Z)-3-hydroxy-6-(trifluoromethyl)nona-5,8-dien-2-one

InChI

InChI=1S/C10H13F3O2/c1-3-4-8(10(11,12)13)5-6-9(15)7(2)14/h3,5,9,15H,1,4,6H2,2H3/b8-5-/t9-/m0/s1

InChI Key

SDDFPBYNXMVYGH-RDOCRHDPSA-N

Isomeric SMILES

CC(=O)[C@H](C/C=C(/CC=C)\C(F)(F)F)O

Canonical SMILES

CC(=O)C(CC=C(CC=C)C(F)(F)F)O

Origin of Product

United States

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